N-(p-methoxybenzyl)azepane-2,4-dione
Description
N-(p-Methoxybenzyl)azepane-2,4-dione is a seven-membered azepane ring derivative substituted with a p-methoxybenzyl group at the nitrogen position. Its structure comprises a 2,4-dione moiety fused to the azepane ring, with the p-methoxybenzyl group introducing electron-donating methoxy functionality. The compound is synthesized via nucleophilic substitution reactions, as demonstrated in , where p-methoxybenzyl chloride reacts with a norbornene-derived precursor in the presence of potassium carbonate and N,N-dimethylformamide (DMF), yielding a 57% product as a mixture of four stereoisomers . The stereochemical complexity of this compound underscores challenges in purification and characterization compared to simpler analogues.
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]azepane-2,4-dione |
InChI |
InChI=1S/C14H17NO3/c1-18-13-6-4-11(5-7-13)10-15-8-2-3-12(16)9-14(15)17/h4-7H,2-3,8-10H2,1H3 |
InChI Key |
RGRVVLFUJFWWIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCC(=O)CC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-methoxybenzyl)azepane-2,4-dione typically involves the reaction of azepane-2,4-dione with p-methoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(p-methoxybenzyl)azepane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The p-methoxybenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted azepane derivatives depending on the reagents used.
Scientific Research Applications
N-(p-methoxybenzyl)azepane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(p-methoxybenzyl)azepane-2,4-dione involves its interaction with specific molecular targets. The p-methoxybenzyl group enhances the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with enzymes and receptors involved in key biological processes.
Comparison with Similar Compounds
Structural Analogues: Azepane and Oxazolidine Derivatives
- 1-Oxazolidine-2,4-dione Derivatives (): These compounds feature a five-membered oxazolidine ring instead of the seven-membered azepane ring. Substituents like benzyl (Bn), p-bromobenzyl (PBB), and 2-naphthylmethyl (2-NAP) are common. For example, oxazolidine diones are often employed as intermediates in drug synthesis due to their ease of functionalization, whereas azepane diones may exhibit prolonged metabolic stability in biological systems .
- Parent Compound: Azepane-2,4-dione (): The absence of the p-methoxybenzyl group simplifies the structure, reducing steric hindrance and synthetic complexity. Azepane-2,4-dione is commercially available in gram quantities from multiple suppliers, with pricing influenced by purity (e.g., 98% purity at ~$200/g). The addition of the p-methoxybenzyl group likely increases production costs due to additional synthetic steps and purification challenges .
Substituent Effects: Benzyl vs. p-Methoxybenzyl
- 4-Methylacetophenone Azine (): This compound (C₁₈H₂₀N₂) shares an aromatic azine backbone but lacks the azepane-dione core. The methyl and acetophenone groups contrast with the electron-rich p-methoxybenzyl group in the target compound, which may enhance solubility in polar solvents or alter binding affinities in receptor interactions. Notably, 4-methylacetophenone azine’s toxicological profile remains unstudied, highlighting a common gap in data for niche organic compounds .
- Benzathine Benzylpenicillin (): A pharmaceutical salt with dibenzylethylenediamine, this compound demonstrates the pharmacological relevance of benzyl-derived groups. Unlike the target compound’s methoxy substitution, benzyl groups here contribute to delayed drug release via low solubility. This comparison underscores how aromatic substituents modulate bioavailability and therapeutic efficacy .
Data Tables
Research Findings and Gaps
- Stereochemical Complexity : The target compound’s isomerism complicates its application in enantioselective processes, unlike simpler analogues .
- Cost and Availability : The parent azepane-2,4-dione is readily available, but the p-methoxybenzyl derivative’s specialized synthesis may limit large-scale production .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(p-methoxybenzyl)azepane-2,4-dione, and how are intermediates purified?
- Methodological Answer : The compound can be synthesized via CAN-mediated oxidative deprotection of N-(p-methoxybenzyl)-protected lactams. For example, δ-lactams undergo CAN oxidation in acetonitrile with water to yield deprotected lactams. Purification involves column chromatography using petroleum ether/ethyl acetate gradients (e.g., 1:1 to 1:4 ratios) to isolate products like (5S,6S)-6-allyl-5-pentanoyloxyazepane-2,4-dione (mp 139–141°C) .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer : Key techniques include:
- Melting Point Analysis : To confirm purity (e.g., δ-lactam derivatives show mp 79–81°C) .
- Spectroscopy : IR for functional groups (e.g., lactam carbonyl stretches at ~1700 cm⁻¹) and ¹H/¹³C NMR for structural elucidation (e.g., benzylic CH₂ signals at δ 4.2–4.5 ppm) .
- Mass Spectrometry : To verify molecular weight and fragmentation patterns .
Q. How does the choice of solvent and additives influence CAN-mediated deprotection of N-(p-methoxybenzyl) groups?
- Methodological Answer : Adding 2-amino-2-methyl-1-propanol and water in acetonitrile suppresses competing N-hydroxymethyl byproduct formation by stabilizing the N-acyliminium ion intermediate. Without these additives, δ-lactams predominantly form N-hydroxymethyl derivatives (e.g., 6d as an oil) instead of deprotected lactams .
Advanced Research Questions
Q. What mechanistic insights explain the competing formation of N-hydroxymethyl lactams during CAN oxidation?
- Methodological Answer : Isotopic labeling (e.g., N-(α,α-dideutero-p-methoxybenzyl) δ-lactam) reveals that the hydroxymethyl group originates from the benzylic carbon of the PMB group. The proposed pathway involves CAN oxidizing the PMB group to a quinone methide intermediate, which undergoes hydrolysis or recombination to form either deprotected lactams or hydroxymethyl derivatives .
Q. How can researchers resolve contradictions in product distributions between δ- and γ-lactams under CAN oxidation?
- Methodological Answer : γ-Lactams (e.g., 4e) fully deprotect due to reduced steric hindrance and faster N-acyliminium ion formation. In contrast, δ-lactams favor hydroxymethylation unless additives like water are used to quench reactive intermediates. Kinetic studies and deuterated substrates help differentiate reaction pathways .
Q. What alternative deprotection strategies exist for N-(p-methoxybenzyl) groups, and how do they compare to CAN oxidation?
- Methodological Answer :
- DDQ Oxidation : Mild conditions (dichlorodicyanobenzoquinone in dichloromethane/water) selectively cleave PMB groups without affecting acid-sensitive functionalities .
- Catalytic Hydrogenation : Requires Pd/C or Raney Ni but may reduce unsaturated bonds in the molecule .
- Acidic Hydrolysis : Less favored due to harsh conditions (e.g., trifluoroacetic acid, as in Example 60) that may degrade labile substrates .
Q. How can researchers optimize reaction conditions to minimize byproducts like anisaldehyde and benzoquinone during CAN oxidation?
- Methodological Answer : By controlling CAN stoichiometry (1.5–2.0 equivalents) and reaction time, overoxidation of PMB to anisaldehyde (identified via TLC, Rf 0.38 in 4:1 petroleum ether/EtOAc) can be minimized. Early termination of the reaction and rapid purification reduce benzoquinone formation .
Data Contradiction Analysis
Q. Why do some studies report incomplete deprotection of N-PMB δ-lactams despite using CAN?
- Methodological Answer : Contradictions arise from variations in substrate steric bulk, solvent polarity, and water content. For sterically hindered δ-lactams, incomplete deprotection occurs due to slow N-acyliminium ion formation. Adding polar protic solvents (e.g., 10% H₂O in CH₃CN) accelerates hydrolysis, improving yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
